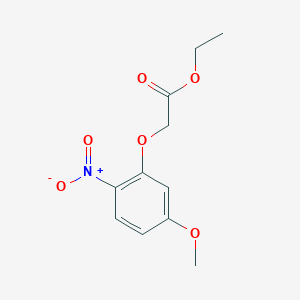
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as ionic liquids or metal-organic frameworks can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, substituted indoles, and various other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
相似化合物的比较
Similar Compounds
- 3-(2-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- 3-(2-Fluorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- 3-(2-Methylphenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
Uniqueness
Compared to its analogs, 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in different applications.
属性
CAS 编号 |
134856-81-8 |
|---|---|
分子式 |
C17H12ClNO |
分子量 |
281.7 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-7-3-1-5-12(15)9-10-17(20)14-11-19-16-8-4-2-6-13(14)16/h1-11,19H |
InChI 键 |
WGRLJRUFFZKFMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CNC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



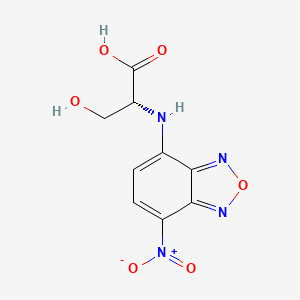



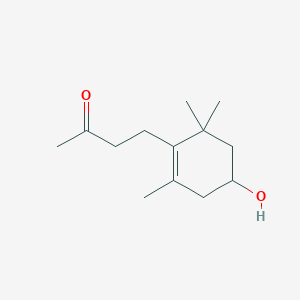
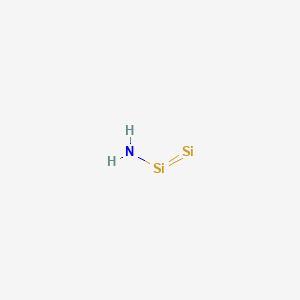

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
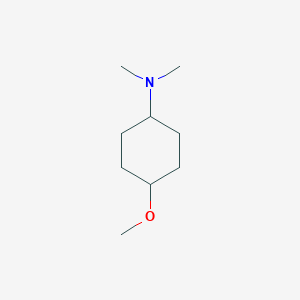
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
